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Discontinuation of Development: It is important to note that the clinical development of
fasiglifam (TAK-875) was terminated during Phase lll trials due to concerns regarding liver
safety.[1][2] This guide provides a summary of the pharmacokinetic data gathered during its
development.

Fasiglifam, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also
known as Free Fatty Acid Receptor 1 (FFAR1), was developed for the treatment of type 2
diabetes mellitus.[2][3] Its mechanism of action involves the potentiation of glucose-stimulated
insulin secretion (GSIS).[4][5] This document provides a detailed overview of the
pharmacokinetics of fasiglifam hemihydrate, including its absorption, distribution, metabolism,
and excretion, as well as the methodologies of key experiments.

Mechanism of Action: GPR40-Mediated Insulin
Secretion

Fasiglifam acts as an ago-allosteric modulator of GPR40, enhancing the signaling cascade that
leads to insulin release from pancreatic -cells in a glucose-dependent manner.[4][5] The
activation of GPR40 by fasiglifam initiates a Gag-mediated signaling pathway, resulting in the
production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release
of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5] The
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subsequent increase in intracellular calcium is a key trigger for the exocytosis of insulin-

containing granules.[4][5]
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Caption: GPR40 Signaling Pathway for Insulin Secretion.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of fasiglifam has been evaluated in both preclinical species and

humans. The drug exhibits high oral bioavailability.[6]

Table 1: Human Pharmacokinetic Parameters of

Easiglifam (Single Oral Dose)

Parameter

Healthy Volunteers (25-800
mg)[3]

Subjects with Normal
Hepatic Function (25 mg)

[6]

Tmax (h)

3-4

Cmax (ng/mL)

Dose-dependent

AUC (ng-h/mL)

Greater than proportional

increase at doses >200 mg

35,482

s (h)

28.1-36.6

Lower than in subjects with

hepatic impairment

Oral Bioavailability

High (preclinical data)[6]
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Note: A study co-administering fasiglifam with a high-fat meal showed a 40% decrease in Cmax
and a 17% decrease in AUC.[3]

Table 2: Rat Pharmacokinetic Parameters of Fasiglifam
(Single Dose)[7]

Oral

Dose Cmax . L
Route (malkg) Sex (ugimL) t% (h) Bioavailabil

m m

g/kg Hg ity (%)

v 5 Male 8.8+0.9 12.4
v 5 Female 9.2+1.2 11.2
Oral 10 Male 124 +£2.6 11.1 85-120
Oral 10 Female 129+ 35 11.6 91 -108
Oral 50 Male 76.2 + 3.7 10.3 85-120
Oral 50 Female 83.7£13.2 9.8 91-108

Metabolism and Excretion

Fasiglifam is primarily cleared through metabolism, with glucuronidation being the predominant
pathway.[1] The major route of excretion for fasiglifam and its metabolites is via the feces.[1]

Table 3: Major Circulating Metabolites of Fasiglifam in
Human Plasma
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Relative Abundance in

Metabolite Description

Plasma
Fasiglifam Parent drug Major component

o ) <10% of plasma

M- Oxidative cleavage metabolite ) o

radioactivity[1]
Fasiglifam-G Acyl glucuronide of fasiglifam <2% of plasma radioactivity[1]
T-1676427 Hydroxylated fasiglifam <2% of plasma radioactivity[1]
M-1-G Glucuronide of M-I <2% of plasma radioactivity[1]

The formation of a reactive acyl glucuronide metabolite (fasiglifam-G) has been investigated as
a potential contributor to the observed drug-induced liver injury.[1]

Experimental Protocols
Protocol 1: Human Pharmacokinetic Study

A representative experimental protocol for a single-dose human pharmacokinetic study of
fasiglifam is outlined below, based on common practices in the field.

» Study Design: An open-label, single-dose study in healthy adult volunteers.

e Subject Selection: Healthy male and female subjects, aged 18-55 years, with a body mass
index within the normal range. Subjects undergo a comprehensive health screening,
including liver function tests.

» Dosing: Subjects receive a single oral dose of fasiglifam hemihydrate (e.g., 50 mg) after an
overnight fast.

e Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an
anticoagulant (e.g., K2ZEDTA) at pre-dose and at specified time points post-dose (e.g., 0.5, 1,
2,3,4,6,8,12, 24,48, 72, 96, 120, 144, and 168 hours).

e Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C)
to separate plasma. The resulting plasma is stored frozen at -80°C until analysis.
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e Bioanalytical Method: Quantification of fasiglifam and its major metabolites in plasma is
performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.[7][8]

o Sample Preparation: Protein precipitation is a common method for extracting the analyte
from the plasma matrix. An organic solvent, such as acetonitrile, is added to the plasma
sample to precipitate proteins.[7] An internal standard is added prior to precipitation for
accurate quantification.

o Chromatographic Separation: The supernatant is injected into a high-performance liquid
chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC)
system. Separation is typically achieved on a C18 reversed-phase column with a gradient
mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and
an organic component (e.g., acetonitrile).[1][7]

o Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a
tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific
precursor-to-product ion transitions for fasiglifam and its metabolites.

o Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-
compartmental methods to determine key pharmacokinetic parameters, including Cmax,
Tmax, AUC, and t¥2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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